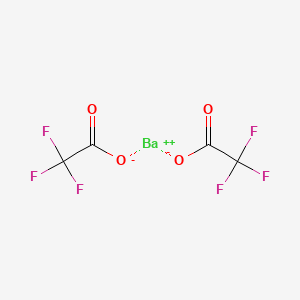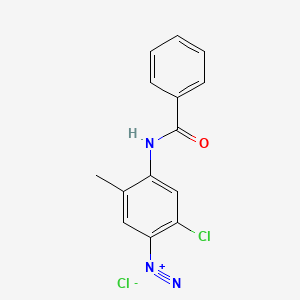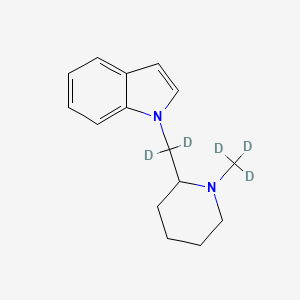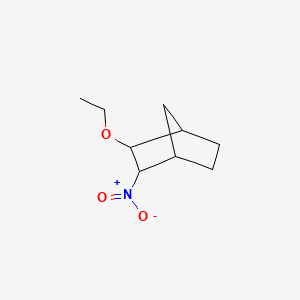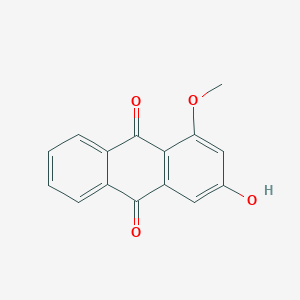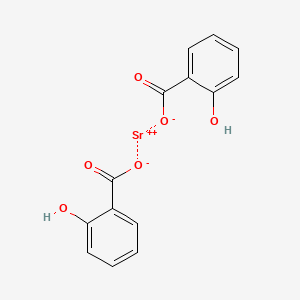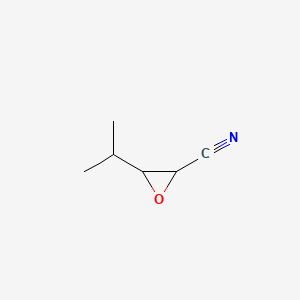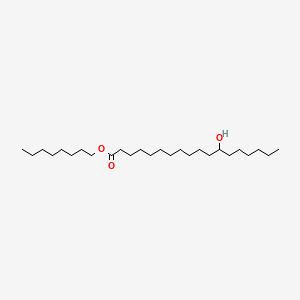
Octyl 12-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 12-hydroxystearate: is an ester derived from the reaction between octyl alcohol and 12-hydroxystearic acid. It is known for its emollient properties and is commonly used in cosmetics and personal care products. The compound has a molecular formula of C26H52O3 and a molecular weight of approximately 412.69 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrogenation of Castor Oil: The primary method for producing 12-hydroxystearic acid involves the hydrogenation of castor oil.
Esterification: The 12-hydroxystearic acid is then esterified with octyl alcohol under acidic conditions to form octyl 12-hydroxystearate.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: The ester can be reduced to its corresponding alcohols under strong reducing conditions.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Medicine
Industry
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylhexyl Hydroxystearate: Similar in structure but derived from ethylhexanol.
Octyl Stearate: Lacks the hydroxyl group, making it less polar and less effective as an emollient.
Uniqueness
Eigenschaften
CAS-Nummer |
74819-90-2 |
|---|---|
Molekularformel |
C26H52O3 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
octyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C26H52O3/c1-3-5-7-9-16-20-24-29-26(28)23-19-15-13-11-10-12-14-18-22-25(27)21-17-8-6-4-2/h25,27H,3-24H2,1-2H3 |
InChI-Schlüssel |
ASUSBOZIBYQNDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


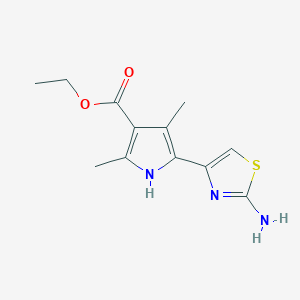
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
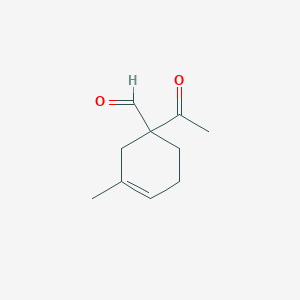
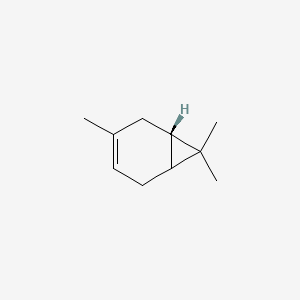
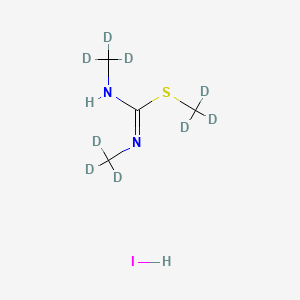
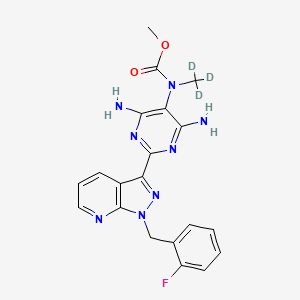
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
